N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide
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Overview
Description
N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide, also known by its chemical formula C₂₂H₁₉N₃O₂S₂, is a fascinating compound . Let’s break down its structure:
Core Structure: The compound consists of a furan-2-carboxamide scaffold.
Functional Groups:
Preparation Methods
Synthetic Routes:: Although specific synthetic routes for this compound are not widely documented, it can likely be synthesized through multistep reactions involving the assembly of the benzoxazole ring, introduction of the carbamothioyl group, and subsequent furan ring formation.
Industrial Production:: Industrial-scale production methods remain proprietary, but research continues to optimize and evaluate efficient synthetic routes .
Chemical Reactions Analysis
Reactivity::
Oxidation/Reduction: The compound may undergo redox reactions due to its functional groups.
Substitution: The carbamothioyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry::
Probes and Sensors: The compound’s unique structure makes it a potential fluorescent probe or sensor.
Catalysis: It could serve as a ligand in transition metal catalysis.
Anticancer Potential: Recent studies have identified similar compounds as effective STAT3 inhibitors for cancer treatment.
Drug Development: Its structural features may inspire new drug candidates.
Materials Science:
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, possibly affecting signaling pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19N3O3S/c1-12-6-7-15(21-23-17-9-13(2)14(3)10-19(17)28-21)11-16(12)24-22(29)25-20(26)18-5-4-8-27-18/h4-11H,1-3H3,(H2,24,25,26,29) |
InChI Key |
GTBQONMRLJXKQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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